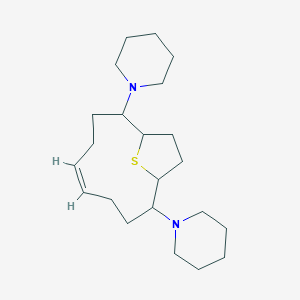
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene, also known as DPTB, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene is not fully understood. However, it is believed that 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene interacts with cellular membranes and disrupts their function. This disruption can lead to cell death and has been observed in various cancer cell lines.
Biochemical and Physiological Effects:
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene can induce apoptosis in cancer cells. Additionally, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been shown to inhibit the growth of various viruses, including HIV and herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene in lab experiments is its relatively simple synthesis method. Additionally, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been shown to have potent antiviral and anticancer activity. However, one limitation of using 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene is its potential toxicity. Further studies are needed to determine the safety of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene in vivo.
Zukünftige Richtungen
There are several future directions for research on 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene. One area of interest is the development of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene derivatives with improved efficacy and reduced toxicity. Additionally, the mechanism of action of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene needs to be further elucidated to fully understand its potential applications. Finally, the potential use of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene in combination with other drugs for the treatment of cancer and viral infections should be investigated.
Conclusion:
In conclusion, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene is a heterocyclic compound that has potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. The synthesis method is relatively simple, and 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been shown to have potent antiviral and anticancer activity. However, further studies are needed to determine the safety of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene in vivo and to fully understand its mechanism of action.
Synthesemethoden
The synthesis of 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene involves the reaction of 1,5-cyclooctadiene with sulfur monochloride in the presence of piperidine. This reaction yields 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene as a white solid in high yield. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been used as a ligand for palladium-catalyzed cross-coupling reactions. In catalysis, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been used as a catalyst for the oxidation of alcohols. In medicinal chemistry, 2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene has been investigated for its potential as an antiviral and anticancer agent.
Eigenschaften
CAS-Nummer |
174198-13-1 |
|---|---|
Produktname |
2,9-Dipiperidino-13-thiabicyclo(8.2.1)tridec-5-ene |
Molekularformel |
C22H38N2S |
Molekulargewicht |
362.6 g/mol |
IUPAC-Name |
1-[(5Z)-9-piperidin-1-yl-13-thiabicyclo[8.2.1]tridec-5-en-2-yl]piperidine |
InChI |
InChI=1S/C22H38N2S/c1-2-6-12-20(24-17-9-4-10-18-24)22-14-13-21(25-22)19(11-5-1)23-15-7-3-8-16-23/h1-2,19-22H,3-18H2/b2-1- |
InChI-Schlüssel |
UJAQOHJCAKZQSY-UPHRSURJSA-N |
Isomerische SMILES |
C1CCN(CC1)C2CC/C=C\CCC(C3CCC2S3)N4CCCCC4 |
SMILES |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3)N4CCCCC4 |
Kanonische SMILES |
C1CCN(CC1)C2CCC=CCCC(C3CCC2S3)N4CCCCC4 |
Synonyme |
1-[(5Z)-2-(1-piperidyl)-13-thiabicyclo[8.2.1]tridec-5-en-9-yl]piperidi ne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



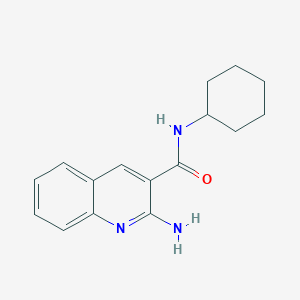
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)
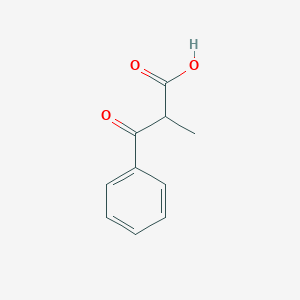
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
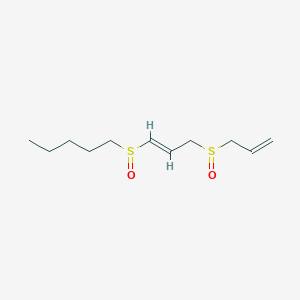
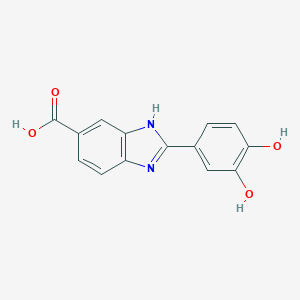
![5-bromo-N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide](/img/structure/B222074.png)
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)
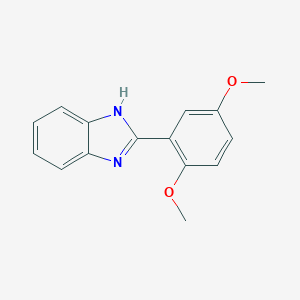
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)
